N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Description
N-(2-Chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a 1,3-thiazole derivative characterized by a thiazole core substituted at position 4 with a 4-methylphenyl group and at position 2 with an amine-linked 2-chlorophenyl moiety.
Properties
Molecular Formula |
C16H13ClN2S |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN2S/c1-11-6-8-12(9-7-11)15-10-20-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19) |
InChI Key |
KHVAVPVGJXBRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylbenzylamine in the presence of sulfur and a base, such as potassium carbonate. The reaction mixture is heated to promote cyclization, forming the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring and N-Phenyl Group
The biological and chemical properties of aminothiazoles are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Antibacterial Activity : The presence of electron-withdrawing groups (e.g., fluorine in ) enhances antibacterial efficacy against Gram-positive bacteria .
- Anti-inflammatory Potential: Propargyl substituents (e.g., di(prop-2-ynyl) in ) correlate with anti-inflammatory activity, likely due to enhanced reactivity or binding affinity .
- Receptor Antagonism : Complex substituents, such as cyclopropylethyl-fluoro-methylphenyl in SSR125543A (), enable selective CRF1 receptor antagonism, highlighting the role of steric and electronic effects in target specificity .
Physicochemical Properties
Melting points and spectroscopic data (NMR, GC-MS) are critical for structural validation:
- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (): Melting point 180°C; characterized by $ ^1H $-NMR and $ ^{13}C $-NMR .
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